molecular formula C20H18N4O3 B11289830 N-(4-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(4-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11289830
M. Wt: 362.4 g/mol
InChI Key: CPJOIFKRGVRONZ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative within the pyridopyrrolopyrimidine class. These compounds are of interest due to their heterocyclic core, which is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties . The ethoxyphenyl substituent at the carboxamide position may enhance lipophilicity and metabolic stability compared to other aryl groups .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-3-27-14-9-7-13(8-10-14)21-19(25)16-12-15-18(23(16)2)22-17-6-4-5-11-24(17)20(15)26/h4-12H,3H2,1-2H3,(H,21,25)

InChI Key

CPJOIFKRGVRONZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as pyridine derivatives and pyrrole derivatives under acidic or basic conditions.

    Introduction of the 4-ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl group is introduced to the core structure.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound has been evaluated against targets such as the vascular endothelial growth factor receptor (VEGFR), demonstrating potent inhibitory effects that surpass those of standard anticancer agents .

Antimicrobial Activity

This compound has also been tested for antimicrobial properties. It has shown efficacy against a range of bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action may involve disrupting cellular processes in pathogens or inhibiting key enzymes required for their survival .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in preclinical models. Studies suggest it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, positioning it as a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer potential of this compound in a mouse model of melanoma. The results showed significant tumor growth inhibition compared to control groups. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and inhibited angiogenesis by targeting VEGFR signaling .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) lower than those of several standard antibiotics, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

This section compares the target compound with structurally related pyridopyrrolopyrimidine carboxamides, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Substituent Variations and Molecular Properties

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Modifications
Target Compound : N-(4-Ethoxyphenyl)-1-methyl-4-oxo-... (hypothetical) R1 = CH3, R2 = 4-ethoxyphenyl C21H20N4O3 376.41* Ethoxy group enhances lipophilicity
1-(3-Methoxypropyl)-N-(4-methylbenzyl)-4-oxo-... R1 = 3-methoxypropyl, R2 = 4-methylbenzyl C24H26N4O3 418.50 Methoxypropyl chain improves solubility
N-(2-Ethylphenyl)-1,9-dimethyl-4-oxo-... R1 = CH3, R2 = 2-ethylphenyl, R3 = CH3 C21H20N4O2 360.42 Methylation at position 9 increases stability
1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-... R1 = benzyl, R2 = 4-methylphenyl C26H22N4O2 422.48 Benzyl group enhances membrane permeability
N-[3-(Imidazol-1-yl)propyl]-1-benzyl-9-methyl-4-oxo-... (Antimycobacterial agent) R1 = benzyl, R2 = imidazolylpropyl C27H25N7O2 479.53 Imidazole moiety confers antimicrobial activity

*Calculated based on structural similarity.

Biological Activity

N-(4-ethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, which are recognized for their diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N4O4C_{27}H_{24}N_{4}O_{4}, with a molecular weight of approximately 468.513 g/mol. The structure includes multiple functional groups that contribute to its biological activity. Key structural features include:

  • Benzyl Group : Enhances lipophilicity and may influence receptor interactions.
  • Ethoxyphenyl Moiety : Potentially increases binding affinity to biological targets.
  • Carboxamide Functional Group : Critical for interactions with enzymes and receptors.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives against SARS-CoV-2. In vitro assays demonstrated that these compounds could inhibit viral growth by over 90% at specific concentrations without significant cytotoxic effects on Vero cells . Molecular docking simulations indicated strong non-covalent interactions with the main protease (Mpro) of the virus, suggesting a mechanism for their antiviral activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various derivatives have shown significant antiproliferative effects against different cancer cell lines. For instance, studies reported that certain derivatives exhibited low EC50 values (e.g., 3.3μM3.3\,\mu M), indicating potent activity in inhibiting cell proliferation . The structure-activity relationship (SAR) analyses suggest that modifications to the core structure can enhance efficacy while reducing toxicity.

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit various protein kinases and other enzymes implicated in cancer progression and viral replication.
  • Induction of Apoptosis : Some studies indicate that these compounds may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Research Findings Summary

Study FocusKey Findings
Antiviral ActivityInhibition of SARS-CoV-2 Mpro; >90% viral growth inhibition at effective concentrations .
Anticancer ActivitySignificant antiproliferative effects; low EC50 values indicating high potency .
MechanismsEnzyme inhibition; apoptosis induction in cancer cells .

Case Study 1: Antiviral Efficacy Against COVID-19

A series of derivatives were synthesized and tested for their ability to inhibit SARS-CoV-2. The results showed that several compounds prevented viral replication effectively while maintaining low cytotoxicity levels. This highlights the potential for developing new antiviral agents based on this scaffold.

Case Study 2: Anticancer Properties

In a comparative study involving various pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, specific modifications led to enhanced activity against breast cancer cell lines. The findings emphasized the importance of structural variations in optimizing therapeutic efficacy.

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